molecular formula C15H16BrNO2 B142439 Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-84-2

Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No. B142439
M. Wt: 322.2 g/mol
InChI Key: HRZANPMSVAGALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its binding to specific GPCRs. Once bound, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can either activate or inhibit the GPCR, depending on the specific receptor and cellular context. This modulation of GPCR activity can lead to various downstream effects such as changes in intracellular signaling pathways, gene expression, and cellular behavior.

Biochemical And Physiological Effects

Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of specific GPCRs involved in pain perception, inflammation, and cancer progression. Additionally, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have antioxidant properties, which could be beneficial for various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- in lab experiments is its specificity for certain GPCRs, which allows for targeted modulation of specific signaling pathways. Additionally, the synthesis method for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been optimized to produce high yields of pure compound, which is important for reproducibility and reliability of experimental results. One limitation of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.

Future Directions

There are many potential future directions for research on Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on specific GPCRs. Finally, the development of more efficient and cost-effective synthesis methods for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- could facilitate its use in a wider range of scientific research applications.
Conclusion:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its potential as a therapeutic agent for various diseases.

Synthesis Methods

Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is synthesized using a specific method that involves the reaction of 2-bromo-N-(2-chloroethyl)acetamide with 7-methoxy-1-naphthalenylmagnesium bromide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to produce high yields of pure Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.

Scientific Research Applications

Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in various physiological processes such as neurotransmission, hormone regulation, and immune response. Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to bind to specific GPCRs and modulate their activity, which could lead to the development of novel therapeutics for various diseases.

properties

CAS RN

138112-84-2

Product Name

Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Molecular Formula

C15H16BrNO2

Molecular Weight

322.2 g/mol

IUPAC Name

2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C15H16BrNO2/c1-19-13-6-5-11-3-2-4-12(14(11)9-13)7-8-17-15(18)10-16/h2-6,9H,7-8,10H2,1H3,(H,17,18)

InChI Key

HRZANPMSVAGALW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1

Other CAS RN

138112-84-2

synonyms

2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

Origin of Product

United States

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